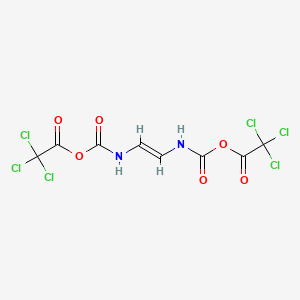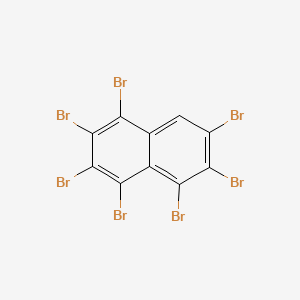
Heptabromonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptabromonaphthalene, also known as 1,2,3,4,5,6,7-Heptabromonaphthalene, is a brominated derivative of naphthalene. This compound is characterized by the presence of seven bromine atoms attached to the naphthalene ring, making it a highly brominated aromatic hydrocarbon. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the reaction of naphthalene with bromine in the presence of a catalyst such as aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the naphthalene ring. The reaction can be represented as follows:
C10H8+7Br2→C10HBr7+7HBr
The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactors where naphthalene is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to purification processes to isolate the desired this compound product. The use of advanced separation techniques such as distillation and crystallization ensures high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Heptabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. This is typically achieved using nucleophilic substitution reactions.
Reduction Reactions: this compound can be reduced to lower brominated naphthalene derivatives using reducing agents such as zinc in acetic acid.
Oxidation Reactions: The compound can also undergo oxidation to form naphthoquinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Zinc (Zn) in acetic acid or other suitable reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of hydroxylated, aminated, or alkylated naphthalene derivatives.
Reduction: Lower brominated naphthalene compounds.
Oxidation: Naphthoquinones and other oxidized products.
Aplicaciones Científicas De Investigación
Heptabromonaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds. It is also used in studies involving halogenated hydrocarbons and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its role as a flame retardant and its impact on environmental health.
Medicine: Explored for its potential use in drug development and as a model compound for studying the metabolism of brominated aromatic hydrocarbons.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of heptabromonaphthalene involves its interaction with various molecular targets and pathways. As a brominated aromatic compound, it can interact with cellular membranes and proteins, potentially disrupting normal cellular functions. The bromine atoms can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. These interactions can result in various biological effects, including cytotoxicity and endocrine disruption .
Comparación Con Compuestos Similares
Heptabromonaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1,2,3,4,5,6-Hexabromonaphthalene
- 1,2,3,4,5-Pentabromonaphthalene
- 1,2,3,4-Tetrabromonaphthalene
Uniqueness:
- Higher Bromination: this compound has a higher degree of bromination compared to its counterparts, which can result in different chemical and physical properties.
- Reactivity: The presence of seven bromine atoms makes it more reactive in substitution and reduction reactions.
- Applications: Its unique properties make it suitable for specific applications in flame retardants and industrial chemicals .
Propiedades
Número CAS |
55688-01-2 |
|---|---|
Fórmula molecular |
C10HBr7 |
Peso molecular |
680.4 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7-heptabromonaphthalene |
InChI |
InChI=1S/C10HBr7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H |
Clave InChI |
JALNAFMBKVPZLU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


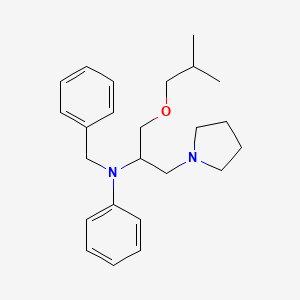
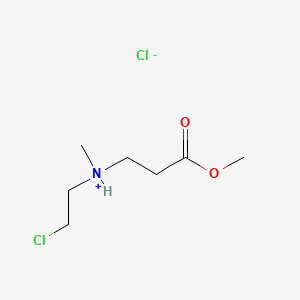
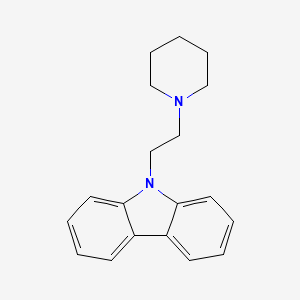

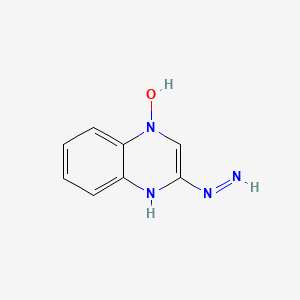
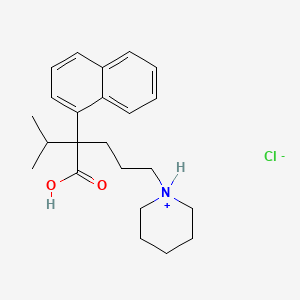
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
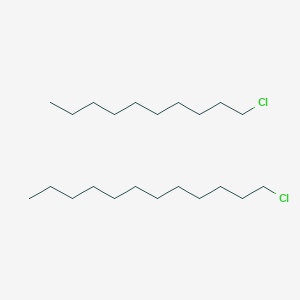
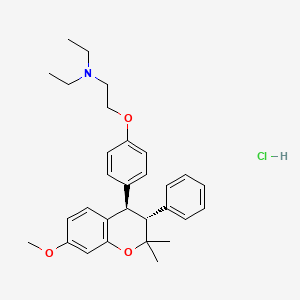
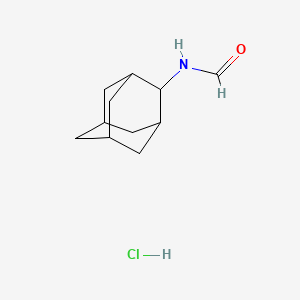
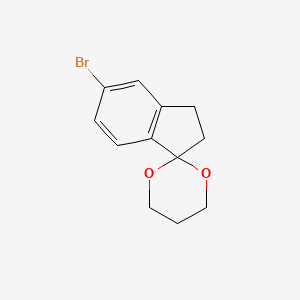
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
